Home > Products > Screening Compounds P110096 > Buclizine dihydrochloride
Buclizine dihydrochloride - 129-74-8

Buclizine dihydrochloride

Catalog Number: EVT-261900
CAS Number: 129-74-8
Molecular Formula: C28H34Cl2N2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Buclizine dihydrochloride, also known as Longifene, is an antihistamine. [, , ] In scientific research, it serves as a subject for analytical chemistry studies, particularly in the development and validation of methods for its quantification. []

Degradation Products of Buclizine Dihydrochloride

Compound Description: These are four distinct compounds generated by subjecting buclizine dihydrochloride to acidic hydrolysis in 0.1 M hydrochloric acid for 70 hours. [] They are identified via TLC and HPLC analysis as distinct entities from the parent compound, buclizine dihydrochloride. [] While their exact structures are not elucidated in the provided abstracts, their presence as distinct peaks in HPLC and spots in TLC suggests structural modifications arising from the hydrolysis. []

Relevance: These degradation products are directly relevant to understanding the stability of buclizine dihydrochloride under acidic conditions. [] They highlight potential degradation pathways and emphasize the importance of stability-indicating analytical methods for this compound. [] Although their specific structures are unknown, their different chromatographic properties (Rf values in TLC and retention times in HPLC) compared to buclizine dihydrochloride suggest modifications to the parent structure. []

Overview

Buclizine dihydrochloride is a pharmaceutical compound primarily used as an antihistamine and antiemetic agent. It is derived from the piperazine class of compounds and is known for its effectiveness in treating motion sickness and as an appetite stimulant, particularly in pediatric patients. The compound is a hydrochloride salt formed by the reaction of buclizine with two equivalents of hydrogen chloride, enhancing its solubility and bioavailability in pharmaceutical formulations .

Source and Classification

Buclizine dihydrochloride is classified as an antihistamine, specifically a first-generation antihistamine. It is structurally related to meclizine and has similar pharmacological properties. The compound is often found in various dosage forms, including tablets and syrups, and is utilized in both human and veterinary medicine .

Synthesis Analysis

Methods and Technical Details

The synthesis of buclizine dihydrochloride typically involves the following steps:

  1. Starting Materials: The synthesis begins with the reaction of 1-(p-chlorophenyl)-1-(phenyl)methylpiperazine with hydrochloric acid.
  2. Formation of Hydrochloride Salt: The reaction proceeds to form the dihydrochloride salt by adding two equivalents of hydrogen chloride to the base compound.
  3. Purification: The resulting product is purified through recrystallization or other suitable methods to obtain a high-purity final product.

The synthesis can be monitored using various analytical techniques, including high-performance liquid chromatography (HPLC) to ensure purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular formula of buclizine dihydrochloride is C28H35Cl2N2C_{28}H_{35}Cl_2N_2, with a molecular weight of approximately 483.50 g/mol. The compound features a piperazine ring, which contributes to its pharmacological activity.

Crystal Structure: Recent studies have determined the crystal structures of both the monohydrochloride monohydrate form and the anhydrous form of buclizine dihydrochloride, revealing insights into its solid-state properties and hydration behavior .

Chemical Reactions Analysis

Reactions and Technical Details

Buclizine dihydrochloride can undergo several chemical reactions, primarily involving:

  1. Degradation Studies: Stability studies indicate that buclizine can degrade under photolytic conditions, with significant retention observed under acidic conditions (27% degradation after 4 hours) but minimal degradation under oxidative conditions (0.7%) .
  2. Solubility Testing: Solubility tests have shown that buclizine dissolves effectively in aqueous solutions containing surfactants, which aids in its formulation for oral administration .

These reactions are critical for understanding the stability profile of buclizine dihydrochloride in pharmaceutical applications.

Mechanism of Action

Process and Data

Buclizine dihydrochloride exerts its pharmacological effects primarily through antagonism of histamine H1 receptors. This action helps alleviate nausea, vomiting, and motion sickness symptoms by blocking the effects of histamine in the vestibular system.

Additionally, buclizine may also exhibit anticholinergic properties, further contributing to its antiemetic effects. The detailed mechanism involves:

  • Histamine Receptor Blockade: Inhibition of H1 receptors prevents histamine-mediated signaling pathways that lead to nausea.
  • Central Nervous System Effect: By crossing the blood-brain barrier, buclizine modulates neurotransmitter release related to nausea signals.

The pharmacokinetics indicate that buclizine has a relatively long half-life, allowing for sustained therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Buclizine dihydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol, making it suitable for various pharmaceutical formulations.
  • Melting Point: The melting point ranges from 170°C to 180°C, indicating good thermal stability.
  • pH Stability: The compound maintains stability across a pH range conducive to oral formulations.

These properties are essential for formulating effective dosage forms that ensure optimal bioavailability .

Applications

Scientific Uses

Buclizine dihydrochloride has several applications in medicine:

  • Antiemetic Agent: Widely used to prevent nausea and vomiting associated with motion sickness.
  • Appetite Stimulant: Particularly beneficial in pediatric care where appetite stimulation is necessary.
  • Research Applications: Used in studies exploring antihistaminic effects and potential new therapeutic uses beyond traditional applications.
Chemical Characterization of Buclizine Dihydrochloride

Structural Identity and Nomenclature

IUPAC Name and Molecular Formula

Buclizine dihydrochloride is systematically named as 1-[(4-Chlorophenyl)phenylmethyl]-4-[[4-(1,1-Dimethylethyl)phenyl]methyl]piperazine dihydrochloride. Its molecular formula is C₂₈H₃₅Cl₃N₂, with a molecular weight of 505.95 g/mol. The structure consists of a piperazine core substituted with a chlorobenzhydryl group and a tert-butylbenzyl group, protonated at both nitrogen atoms and associated with two chloride counterions [3] [7] [9].

Synonyms and Brand Variants

This compound is marketed under numerous synonyms and brand names globally, reflecting its diverse therapeutic applications:Table 1: Synonyms and Brand Names of Buclizine Dihydrochloride

TypeNames
Chemical SynonymsLongifene; Vibazine; Buclina; Aphilan; Softran; UCB-4445; Posdel
Brand VariantsBucladin-S; Histabutyzine; Buclodin

These designations arise from its development history and regional pharmaceutical uses [3] [5] [7].

Crystallographic Analysis

Polymorphism and Hydrate Forms

Buclizine dihydrochloride exhibits complex solid-state behavior, with crystallization yielding distinct polymorphic and solvated forms. Key modifications include:

  • Anhydrous Dihydrochloride (BCZH₂Cl₂): The raw material form, which readily converts to monohydrate under specific conditions.
  • Monohydrochloride Monohydrate (BCZHCl·H₂O): Forms via recrystallization from ethanol-water solutions, demonstrating the compound’s hygroscopicity and instability during processing.
  • Anhydrous Monohydrochloride (BCZHCl): A stable form with distinct crystallographic properties.The transition between these forms poses challenges for pharmaceutical quality control, as each variant exhibits different dissolution profiles and stability [2].

Crystal System and Space Group Determination

X-ray diffraction studies reveal non-centrosymmetric achiral (NA) structures for hydrated and anhydrous monohydrochloride forms:Table 2: Crystallographic Parameters of Buclizine Salts

FormCrystal SystemSpace GroupPoint GroupStructural Note
BCZHCl·H₂O (Hydrate)OrthorhombicPna2₁mm2Non-centrosymmetric achiral structure
BCZHCl (Anhydrous)OrthorhombicPca2₁mm2Non-centrosymmetric achiral structure

Notably, crystallization in mm2 space groups is atypical for racemic compounds, as fewer than 5% adopt such configurations. The free base (BCZ-FB) and dihydrochloride (BCZH₂Cl₂) forms lack resolved crystal structures but have been characterized through powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis [2].

Physicochemical Properties

Solubility Profiles Across pH Ranges

Buclizine dihydrochloride exhibits pH-dependent solubility critical to its bioavailability:

  • High Solubility: Observed in acidic media (pH ≤ 3.0), where protonation enhances water interaction.
  • Moderate Solubility: In neutral pH (6.0–7.0), with significant differences between salt forms.
  • Insolubility: At pH > 7.0, due to deprotonation and precipitation of the free base.Comparative studies of BCZH₂Cl₂, BCZHCl, and BCZ-FB reveal formulation-dependent dissolution profiles. Tablets prepared with these forms show statistically significant differences in dissolution rates, impacting drug release kinetics [2] [9].

Table 3: Equilibrium Solubility of Buclizine Forms

FormpH 1.2 (mg/mL)pH 4.5 (mg/mL)pH 6.8 (mg/mL)pH 7.4 (mg/mL)
BCZH₂Cl₂ (Raw)12.8 ± 0.33.2 ± 0.10.05 ± 0.01Insoluble
BCZHCl9.6 ± 0.21.8 ± 0.10.02 ± 0.01Insoluble
BCZ-FB0.5 ± 0.10.1 ± 0.05InsolubleInsoluble

Thermal Stability and Melting Point Behavior

The compound demonstrates thermal decomposition rather than a sharp melting point:

  • Decomposition Range: 230–240°C, with variations depending on the crystalline form and hydration state.
  • Hygroscopicity: Requires storage under inert atmosphere at 2–8°C to prevent hydrate formation or degradation.
  • Analytical Characterization: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm multi-stage decomposition events, correlating with loss of HCl and organic moiety breakdown [3] [7] [9].

Table 4: Thermal Properties of Buclizine Dihydrochloride

PropertySpecificationAnalytical Method
Melting/Decomposition230–240°C (with decomposition)DSC/TGA
Storage ConditionsInert atmosphere, 2–8°CStability protocols
Thermal BehaviorHygroscopic; degrades above 240°CTGA-FTIR coupling

The anhydrous dihydrochloride’s tendency to convert to monohydrochloride monohydrate under ambient humidity necessitates stringent environmental controls during pharmaceutical manufacturing [2] [3].

Properties

CAS Number

129-74-8

Product Name

Buclizine dihydrochloride

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride

Molecular Formula

C28H34Cl2N2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H

InChI Key

BFUBEWDYLSDZEV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Synonyms

1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine
Aphilan
Bucladin-S
buclizine
buclizine dihydrochloride
buclizine hydrochloride
Softran

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.